Cas no 89919-15-3 (2,2'-BIPYRIDINE, 4,4'-DIETHENYL-)

2,2'-BIPYRIDINE, 4,4'-DIETHENYL- is a synthetic compound with significant advantages in organic synthesis. It serves as a versatile building block for constructing complex molecules due to its unique electron-donating and -accepting properties. Its ability to form stable, covalent bonds makes it ideal for constructing conjugated systems, which are crucial in the design of optoelectronic materials. The diethenyl substituents enhance its electronic properties, facilitating its use in organic semiconductors and sensors.
2,2'-BIPYRIDINE, 4,4'-DIETHENYL- structure
89919-15-3 structure
商品名:2,2'-BIPYRIDINE, 4,4'-DIETHENYL-
CAS番号:89919-15-3
MF:C14H12N2
メガワット:208.258
CID:3242427
PubChem ID:14642305

2,2'-BIPYRIDINE, 4,4'-DIETHENYL- 化学的及び物理的性質

名前と識別子

    • 2,2'-BIPYRIDINE, 4,4'-DIETHENYL-
    • G69835
    • 89919-15-3
    • 4-ethenyl-2-(4-ethenylpyridin-2-yl)pyridine
    • SCHEMBL16682444
    • MFCD29049696
    • 4,4'-Divinyl-2,2'-bipyridine
    • J-400522
    • インチ: InChI=1S/C14H12N2/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16-14/h3-10H,1-2H2
    • InChIKey: RCMFFWBJSTXNLD-UHFFFAOYSA-N
    • ほほえんだ: C=CC1=CC(=NC=C1)C2=NC=CC(=C2)C=C

計算された属性

  • せいみつぶんしりょう: 208.100048391g/mol
  • どういたいしつりょう: 208.100048391g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 25.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

2,2'-BIPYRIDINE, 4,4'-DIETHENYL- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A1501758-1g
4,4'-Divinyl-2,2'-bipyridine
89919-15-3 98% (stabilized with MEHQ)
1g
$1341.0 2025-02-21
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01487597-1g
4,4'-Divinyl-2,2'-bipyridine
89919-15-3 98% (stabilized with MEHQ)
1g
¥6165.0 2024-04-17
1PlusChem
1P0251KI-100mg
4,4'-Divinyl-2,2'-bipyridine
89919-15-3 98% (stabilized with MEHQ)
100mg
$160.00 2024-04-20
1PlusChem
1P0251KI-1g
4,4'-Divinyl-2,2'-bipyridine
89919-15-3 98% (stabilized with MEHQ)
1g
$928.00 2024-04-20
1PlusChem
1P0251KI-250mg
4,4'-Divinyl-2,2'-bipyridine
89919-15-3 98% (stabilized with MEHQ)
250mg
$314.00 2024-04-20
Ambeed
A1501758-250mg
4,4'-Divinyl-2,2'-bipyridine
89919-15-3 98% (stabilized with MEHQ)
250mg
$443.0 2025-02-21
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01487597-100mg
4,4'-Divinyl-2,2'-bipyridine
89919-15-3 98% (stabilized with MEHQ)
100mg
¥979.0 2024-04-17
Ambeed
A1501758-100mg
4,4'-Divinyl-2,2'-bipyridine
89919-15-3 98% (stabilized with MEHQ)
100mg
$205.0 2025-02-21
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01487597-250mg
4,4'-Divinyl-2,2'-bipyridine
89919-15-3 98% (stabilized with MEHQ)
250mg
¥2055.0 2024-04-17
abcr
AB593868-250mg
4,4'-Divinyl-2,2'-bipyridine; .
89919-15-3
250mg
€710.70 2024-07-19

2,2'-BIPYRIDINE, 4,4'-DIETHENYL-に関する追加情報

Introduction to 2,2'-BIPYRIDINE, 4,4'-DIETHENYL- (CAS No. 89919-15-3) and Its Emerging Applications in Modern Chemistry and Biology

2,2'-Bipyridine, 4,4'-diethenyl-, identified by the chemical compound identifier CAS No. 89919-15-3, is a sophisticated organic molecule that has garnered significant attention in the fields of coordination chemistry, catalysis, and bioorganic synthesis. This bipyridine derivative, characterized by its unique structural framework featuring ethynyl substituents at the 4,4' positions, exhibits remarkable versatility and reactivity, making it a valuable building block for a wide array of applications.

The molecular structure of 2,2'-bipyridine, 4,4'-diethenyl- consists of two pyridine rings connected by a central carbon-carbon bond, with ethynyl groups (-C≡CH) appended to the 4th positions of each ring. This configuration imparts distinct electronic and steric properties to the molecule, enabling it to participate in diverse chemical transformations. The presence of triple bonds in the ethynyl groups enhances its potential for further functionalization through reactions such as Sonogashira coupling, which is pivotal in constructing complex organic architectures.

In recent years, 2,2'-bipyridine, 4,4'-diethenyl- has been extensively studied for its role as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has opened up new avenues in catalytic systems. For instance, palladium complexes derived from this ligand have demonstrated exceptional performance in cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and agrochemicals. The ethynyl moieties not only facilitate metal coordination but also serve as handles for additional modifications, allowing chemists to fine-tune the properties of the resulting complexes.

The pharmaceutical industry has also recognized the potential of 2,2'-bipyridine, 4,4'-diethenyl- as a key intermediate in drug development. Its bipyridine core is a well-documented motif in medicinal chemistry due to its ability to interact with biological targets such as heme proteins and metalloenzymes. Researchers have leveraged this compound to design novel therapeutic agents targeting diseases ranging from cancer to infectious disorders. The ethynyl substituents provide a scaffold for incorporating pharmacophores that enhance binding affinity and selectivity.

One of the most compelling aspects of 2,2'-bipyridine, 4,4'-diethenyl- is its utility in materials science. The compound's ability to self-assemble into ordered supramolecular structures has made it a candidate for applications in organic electronics and nanotechnology. For example, its derivatives have been employed in the fabrication of light-emitting diodes (LEDs) and photovoltaic cells due to their tunable electronic properties. The ethynyl groups can be polymerized or coupled with other units to create conjugated polymers with enhanced charge transport capabilities.

Recent advancements in synthetic methodologies have further expanded the scope of 2,2'-bipyridine, 4,4'-diethenyl- applications. Transition-metal-catalyzed reactions now allow for the efficient introduction of diverse functional groups at the ethynyl positions, enabling the creation of highly customized derivatives. These advances have spurred innovation in areas such as polymer chemistry and surface functionalization. Additionally, computational studies have shed light on the mechanistic details of reactions involving this compound, providing insights that can guide future synthetic efforts.

The biocatalytic potential of 2,2'-bipyridine, 4,4'-diethenyl- has not been overlooked either. Enzymes that require bipyridine-based cofactors can be engineered to utilize derivatives of this compound as substrates or co-substrates. This approach has implications for biocatalysis and green chemistry initiatives aimed at reducing reliance on traditional synthetic routes. The ethynyl groups can be designed to mimic natural substrates or enhance enzyme recognition without compromising catalytic efficiency.

In conclusion,2,2'-bipyridine, 4,4'-diethenyl- (CAS No. 89919-15-3) stands as a versatile and multifaceted compound with far-reaching implications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in coordination chemistry,catalysis,bioorganic synthesis,materials science,and pharmaceutical development.Rapid progress continues to unfold as researchers harness its potential through innovative synthetic strategies and interdisciplinary collaborations.

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Amadis Chemical Company Limited
(CAS:89919-15-3)2,2'-BIPYRIDINE, 4,4'-DIETHENYL-
A1061994
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):184.0/399.0/1207.0